molecular formula C7H9N3O3 B2877970 1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid CAS No. 1353631-67-0

1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B2877970
CAS RN: 1353631-67-0
M. Wt: 183.167
InChI Key: JUYUMXYQWWBXPS-UHFFFAOYSA-N
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Description

1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid, also known as MPA, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MPA is a pyrazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Coordination Chemistry and Material Science

Research by Radi et al. (2015) focuses on the synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives and their coordination complexes with CuII/CoII/ZnII. These complexes were studied for their chelation and crystallization properties, leading to the formation of mononuclear chelate complexes with potential applications in material science due to their 2D hydrogen-bonded networks (Radi et al., 2015).

Synthetic Organic Chemistry

Yıldırım et al. (2005) demonstrated the synthesis of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions involving acid chlorides and various binucleophiles. This work highlights the versatility of pyrazole derivatives in organic synthesis, providing a foundation for further chemical transformations (Yıldırım et al., 2005).

Nanotechnology and Catalysis

Zolfigol et al. (2015) explored the synthesis and characterization of novel nano organo solid acids with urea moiety, highlighting their catalytic applications in the synthesis of various organic compounds. This research underscores the importance of pyrazole derivatives in developing new catalysts for green chemistry applications (Zolfigol et al., 2015).

Luminescence and Optical Properties

Su et al. (2014) synthesized and characterized transition metal complexes with uncoordinated carboxyl groups, including derivatives of pyrazole-carboxylic acid. These complexes were examined for their luminescence properties, which could be relevant for applications in optical materials and sensors (Su et al., 2014).

properties

IUPAC Name

2-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-8-6(11)4-3-5(7(12)13)10(2)9-4/h3H,1-2H3,(H,8,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYUMXYQWWBXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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